molecular formula C10H6Cl2N2O2 B12597175 5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol

5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol

Cat. No.: B12597175
M. Wt: 257.07 g/mol
InChI Key: NQXRATBKFDWITR-YIXHJXPBSA-N
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Description

5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of chlorine atoms at positions 5 and 7, a nitroso group at position 2, and a hydroxyl group at position 8 on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol typically involves the chlorination of 8-hydroxyquinoline followed by nitrosation. One common method includes dissolving 8-hydroxyquinoline in glacial acetic acid and introducing chlorine gas until the solution turns golden yellow. The reaction mixture is then poured into water to precipitate the product, which is filtered and recrystallized from acetone .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anticancer properties. .

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.

    Biological Studies: It is used in studies related to enzyme inhibition and DNA interaction, providing insights into cellular processes and potential therapeutic targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential as an anticancer agent make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

5,7-dichloro-2-[(E)-hydroxyiminomethyl]quinolin-8-ol

InChI

InChI=1S/C10H6Cl2N2O2/c11-7-3-8(12)10(15)9-6(7)2-1-5(14-9)4-13-16/h1-4,15-16H/b13-4+

InChI Key

NQXRATBKFDWITR-YIXHJXPBSA-N

Isomeric SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1/C=N/O

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1C=NO

Origin of Product

United States

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